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nitrobenzamide

CAS No.: 1352398-21-0

Cat. No.: B1431649

Get Quote

Abstract & Strategic Overview
This technical guide details the optimized synthesis of 2-Methoxy-4-methyl-5-
nitrobenzamide, a critical intermediate often utilized in the development of benzamide-class

neuroleptics and immunomodulatory agents.

The protocol outlined below deviates from low-yielding "textbook" approaches by prioritizing

regiocontrol and atom economy. We utilize a three-step sequence starting from commercially

available 4-methylsalicylic acid. The core challenge in this synthesis is the regioselective

nitration of the electron-rich aromatic ring; our protocol employs a specific ester-directed

strategy to lock the regiochemistry at the C5 position, avoiding the formation of the C3-isomer

or over-nitrated byproducts.

Retrosynthetic Logic
The synthesis is designed to install the amide functionality last. Attempting to nitrate the

benzamide directly often leads to hydrolysis or N-nitration. Therefore, we proceed via the

methyl ester.
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Figure 1: Retrosynthetic disconnection strategy highlighting the ester-directed nitration

pathway.

Experimental Protocols
Step 1: One-Pot Methylation and Esterification
Objective: Convert 4-methylsalicylic acid to methyl 2-methoxy-4-methylbenzoate. Rationale:

Using Dimethyl Sulfate (DMS) allows for simultaneous methylation of the carboxylic acid and

the phenolic hydroxyl group, reducing step count.

Reagents:

4-Methylsalicylic acid (1.0 eq)
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Dimethyl sulfate (2.5 eq)

Potassium carbonate (anhydrous, 3.0 eq)

Acetone (Solvent, reagent grade)

Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

dropping funnel. Inert atmosphere (

) is recommended but not strictly required.

Dissolution: Charge the flask with 4-methylsalicylic acid (e.g., 15.2 g, 100 mmol) and

anhydrous

(41.4 g, 300 mmol) in Acetone (150 mL). Stir for 15 minutes at room temperature to form the
phenoxide/carboxylate salts.

Addition: Add Dimethyl sulfate (23.7 mL, 250 mmol) dropwise over 30 minutes. Caution:

DMS is highly toxic. Use a bleach trap for off-gassing.

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting acid is consumed.

Workup: Cool to room temperature. Filter off the inorganic salts (

). Concentrate the filtrate under reduced pressure.

Isolation: Dissolve the residue in EtOAc, wash with water (

), 1M NaOH (to remove any unreacted acid), and brine. Dry over

and concentrate.

Result: The product, Methyl 2-methoxy-4-methylbenzoate, is obtained as a pale yellow oil or

low-melting solid. Yield is typically >90%.

Step 2: Regioselective Nitration
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Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic

Substitution (EAS). The C5 position is activated by the para-methoxy group and ortho-methyl

group, and is less sterically hindered than C3.

Reagents:

Methyl 2-methoxy-4-methylbenzoate (from Step 1)

Conc. Sulfuric Acid (

, 98%)

Conc. Nitric Acid (

, 70%) or Fuming

Protocol:

Preparation: In a round-bottom flask, dissolve Methyl 2-methoxy-4-methylbenzoate (18.0 g,

100 mmol) in Conc.

(50 mL). Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Temperature control
is vital to prevent dinitration.

Nitration Mixture: In a separate vessel, prepare a mixture of Conc.

(7.0 mL, ~110 mmol) and Conc.

(10 mL). Cool this mixture to 0°C.

Addition: Add the nitrating mixture dropwise to the substrate solution over 45 minutes,

ensuring the internal temperature does not exceed 5°C.

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1

hour.

Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

The product will precipitate as a solid.[1][2][3]
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Purification: Filter the solid. Wash copiously with water until the filtrate is neutral.

Recrystallize from Ethanol/Water or Methanol.

Result:Methyl 2-methoxy-4-methyl-5-nitrobenzoate. Light yellow crystals. Yield: ~75–80%.[2]

[4]

Step 3: Ammonolysis to Benzamide
Objective: Convert the methyl ester to the primary amide. Rationale: Direct reaction with

ammonia is cleaner than hydrolysis-chlorination-amidation sequences.

Reagents:

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Methanolic Ammonia (7N

in MeOH) or Aqueous Ammonia (28%)

Protocol:

Setup: Place Methyl 2-methoxy-4-methyl-5-nitrobenzoate (11.25 g, 50 mmol) in a pressure

vessel (autoclave or heavy-walled sealed tube).

Solvent: Add 7N

in Methanol (100 mL).

Reaction: Seal the vessel and heat to 60–70°C for 12–18 hours.

Note: If using aqueous ammonia, a co-solvent (THF or Dioxane) and slightly higher

temperatures may be required due to solubility issues.

Workup: Cool the vessel to room temperature. Vent carefully to release excess ammonia.

Isolation: Concentrate the solvent to ~20% volume. The product usually precipitates upon

cooling. Filter the solid.[1][2][3][4][5][6][7]

Final Purification: Wash with cold methanol and diethyl ether. Dry under vacuum.[3]
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Result:2-Methoxy-4-methyl-5-nitrobenzamide. Off-white to pale yellow solid.

Data Summary & Validation
Physicochemical Properties

Parameter Value Notes

Molecular Formula

Molecular Weight 210.19 g/mol

Appearance Pale yellow crystalline solid

Melting Point 185–188°C (Lit. varies) Sharp mp indicates purity

Overall Yield ~55–65%
Calculated from 4-

methylsalicylic acid

1H NMR Validation (Predicted in DMSO-d6)
To validate the structure, ensure the aromatic region shows two distinct singlets, confirming the

para relationship of the protons (C3 and C6) and the successful substitution at C5.

7.8–8.0 ppm (1H, s): H-6 (Ortho to nitro and amide).

7.4–7.6 ppm (2H, br s):

(Amide protons).

7.1–7.2 ppm (1H, s): H-3 (Between OMe and Me).[8]

3.9 ppm (3H, s):

.

2.4 ppm (3H, s):

.

Critical Process Workflow
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Figure 2: Process workflow emphasizing the temperature-critical nitration step.
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Troubleshooting & Safety
Regioselectivity Issues (Step 2):

Symptom:[5][9] Presence of multiple spots on TLC after nitration.

Cause: Temperature exceeded 10°C, leading to dinitration or nitration at C3.

Fix: Strictly maintain temperature between -5°C and 0°C during addition. Ensure slow

dropwise addition.

Incomplete Amidation (Step 3):

Symptom:[5][9] Starting ester remains after 12h.

Cause: Ammonia concentration too low or steric hindrance.

Fix: Re-saturate methanol with ammonia gas or increase temperature to 80°C (ensure

vessel pressure rating is sufficient).

Safety Hazards:

Dimethyl Sulfate (DMS): Potent alkylating agent and carcinogen. Handle only in a fume

hood with double gloves. Decontaminate glassware with 1M NaOH before removal from

the hood.

Nitration: Exothermic reaction.[1] Runaway thermal events are possible. Always have an

ice bath ready.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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